molecular formula C5H7Cl2NS B2707426 5-(Chloromethyl)-3-methyl-1,2-thiazole hydrochloride CAS No. 2095410-86-7

5-(Chloromethyl)-3-methyl-1,2-thiazole hydrochloride

Cat. No.: B2707426
CAS No.: 2095410-86-7
M. Wt: 184.08
InChI Key: XGMVZXMZZUNVNK-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-3-methyl-1,2-thiazole hydrochloride is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Chloromethyl)-3-methyl-1,2-thiazole hydrochloride typically involves the chloromethylation of 3-methyl-1,2-thiazole. This reaction can be carried out using chloromethyl methyl ether and a Lewis acid catalyst such as zinc chloride. The reaction is usually performed under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Types of Reactions:

    Substitution Reactions: The chloromethyl group in this compound can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols, leading to the formation of various substituted thiazole derivatives.

    Oxidation Reactions: The thiazole ring can be oxidized using reagents such as hydrogen peroxide or peracids, resulting in the formation of sulfoxides or sulfones.

    Reduction Reactions: Reduction of the thiazole ring can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of dihydrothiazole derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. Reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane or acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed:

    Substituted Thiazoles: Products vary depending on the nucleophile used, such as azidomethyl thiazole, thiocyanatomethyl thiazole, and aminomethyl thiazole.

    Sulfoxides and Sulfones: Oxidation products include thiazole sulfoxides and thiazole sulfones.

    Dihydrothiazoles: Reduction products include various dihydrothiazole derivatives.

Scientific Research Applications

5-(Chloromethyl)-3-methyl-1,2-thiazole hydrochloride has a wide range of applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those with antimicrobial and anticancer properties.

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.

    Materials Science: Employed in the development of advanced materials, such as polymers and dyes, due to its unique electronic properties.

    Biological Research: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-3-methyl-1,2-thiazole hydrochloride is primarily based on its ability to act as an electrophile. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids. This reactivity underlies its potential use as an antimicrobial and anticancer agent, as it can disrupt essential biological processes in target cells.

Comparison with Similar Compounds

    5-(Bromomethyl)-3-methyl-1,2-thiazole hydrochloride: Similar in structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.

    5-(Hydroxymethyl)-3-methyl-1,2-thiazole hydrochloride: Contains a hydroxymethyl group, making it less reactive but potentially useful in different synthetic applications.

    3-Methyl-1,2-thiazole: Lacks the chloromethyl group, making it less versatile in terms of chemical reactivity.

Uniqueness: 5-(Chloromethyl)-3-methyl-1,2-thiazole hydrochloride is unique due to its chloromethyl group, which imparts significant reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the preparation of a wide range of derivatives with diverse applications in medicinal chemistry, materials science, and organic synthesis.

Properties

IUPAC Name

5-(chloromethyl)-3-methyl-1,2-thiazole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClNS.ClH/c1-4-2-5(3-6)8-7-4;/h2H,3H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGMVZXMZZUNVNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1)CCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Cl2NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2095410-86-7
Record name 5-(chloromethyl)-3-methyl-1,2-thiazole hydrochloride
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